![molecular formula C8H9N3O2 B14029848 Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 3-aminopyrazole with an appropriate carbonyl compound under acidic or basic conditions. One common method includes the use of microwave irradiation to enhance reaction rates and yields . For instance, the condensation of 3-aminopyrazole with ethyl acetoacetate in the presence of a base such as sodium methoxide in methanol can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal and antibacterial properties.
Mechanism of Action
The mechanism by which methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which play a crucial role in cellular signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and biological activities.
Triazolo[1,5-a]pyrimidine: Another fused heterocyclic system with comparable applications in medicinal chemistry.
Uniqueness: Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-3,5,9H,4H2,1H3 |
InChI Key |
VTYSWEAYMHKYIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CCNN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




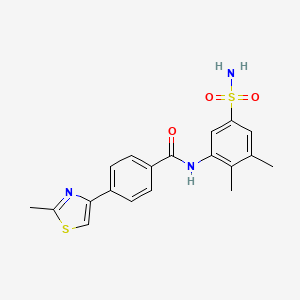
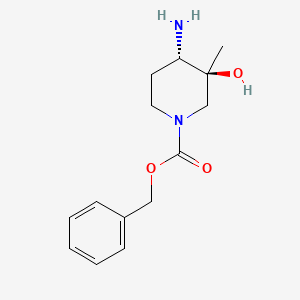
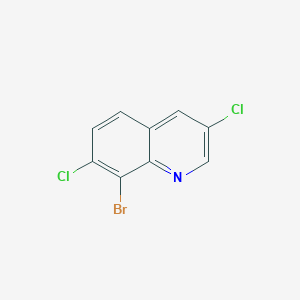




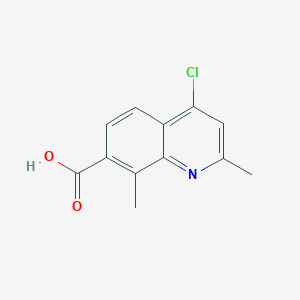

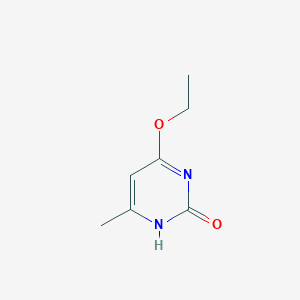
![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

